

Spartioidine N-oxide: A Technical Guide to Identification and Characterization

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Compound of Interest				
Compound Name:	Spartioidine			
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Abstract

Spartioidine N-oxide is a pyrrolizidine alkaloid found in various species of the Senecio genus, notably Senecio vulgaris. As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it is characterized by a saturated necine base with an esterified macrocyclic ring and an N-oxide functional group. These compounds are of significant interest due to their biological activities, which include potential hepatotoxicity and antifertility effects. This technical guide provides a comprehensive overview of the identification and characterization of **Spartioidine** N-oxide, including detailed experimental protocols, data presentation, and visualization of relevant workflows and potential signaling pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of **Spartioidine** N-oxide are summarized below. This data is crucial for its identification and characterization in a laboratory setting.



Property	Value	Source
Molecular Formula	C18H23NO6	PubChem
Molecular Weight	349.38 g/mol	MedchemExpress[1][2][3]
CAS Number	121123-61-3	MedchemExpress[1][2][3]
IUPAC Name	(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0 ¹⁴ ,1 ⁷]hept adec-11-ene-3,8-dione	PubChem
Appearance	White to off-white solid	(Inferred from standards)
Solubility	Soluble in methanol, chloroform	(Inferred from extraction protocols)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a primary technique for the identification of **Spartioidine** N-oxide. The expected ionic species in positive ion mode electrospray ionization (ESI+) are presented below.

Ion Species	Calculated m/z	Observed m/z	Instrumentation
[M+H] ⁺	350.1598	350.1601	LTQ Orbitrap XL
[M+Na]+	372.1417	-	(Theoretical)

Spectroscopic Data (NMR, IR, UV-Vis)

Detailed spectroscopic data is essential for the structural elucidation of **Spartioidine** N-oxide. While a complete public dataset for **Spartioidine** N-oxide is not readily available, the following table outlines the expected characteristic signals based on the analysis of analogous pyrrolizidine alkaloid N-oxides.



Technique	Solvent	Expected Chemical Shifts (δ) / Wavenumber (cm ⁻¹) / Wavelength (λ)	Functional Group Assignment
¹ H-NMR	CDCl3	δ 5.5-6.5 ppm (olefinic protons), δ 3.0-5.0 ppm (protons α to oxygen and nitrogen), δ 1.0-2.5 ppm (aliphatic protons)	Olefinic C-H, C-H adjacent to heteroatoms, alkyl C- H
¹³ C-NMR	CDCl3	δ 160-175 ppm (carbonyl carbons), δ 120-140 ppm (olefinic carbons), δ 60-80 ppm (carbons adjacent to oxygen and nitrogen), δ 10-40 ppm (aliphatic carbons)	C=O, C=C, C-O, C-N, alkyl C
FT-IR	KBr	~3400 cm ⁻¹ (O-H stretch), ~1735 cm ⁻¹ (C=O stretch, ester), ~1650 cm ⁻¹ (C=C stretch), ~950-970 cm ⁻¹ (N-O stretch)	Hydroxyl group, Ester carbonyl, Alkene, N- oxide
UV-Vis	Methanol	λ _{max} ~210-220 nm	$\pi \to \pi^*$ transition of the α,β -unsaturated ester

Experimental Protocols Isolation and Purification of Spartioidine N-oxide from Senecio vulgaris

Foundational & Exploratory





This protocol is based on general methods for the extraction of pyrrolizidine alkaloids from plant material.[4]

Objective: To isolate and purify **Spartioidine** N-oxide from the aerial parts of Senecio vulgaris.

Materials:

- Dried and powdered aerial parts of Senecio vulgaris
- Methanol (MeOH)
- 2M Sulfuric Acid (H₂SO₄)
- Zinc dust
- Ammonia solution (25%)
- Chloroform (CHCl₃)
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Preparative Thin Layer Chromatography (pTLC) plates (Silica gel 60 F₂₅₄)
- Developing solvent system: Chloroform:Methanol:Ammonia (85:14:1, v/v/v)
- Dragendorff's reagent

Procedure:

- Extraction: Macerate 1 kg of powdered plant material in 5 L of methanol for 48 hours at room temperature. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
- Acid-Base Extraction:
 - Suspend the crude extract in 500 mL of 2M H₂SO₄ and filter.



- To the acidic aqueous solution, add 50 g of zinc dust and stir for 4 hours to reduce the Noxides to their corresponding tertiary amines.
- Filter the solution and wash the zinc dust with 2M H₂SO₄.
- Make the combined aqueous solution alkaline (pH 9-10) with concentrated ammonia solution.
- Extract the alkaline solution three times with 250 mL portions of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Evaporate the chloroform under reduced pressure to yield the crude tertiary alkaloid fraction.
- Purification by Column Chromatography:
 - Subject the crude alkaloid fraction to column chromatography on silica gel.
 - Elute with a gradient of chloroform and methanol.
 - Collect fractions and monitor by TLC, spraying with Dragendorff's reagent to visualize alkaloid spots.
 - Combine fractions containing the target alkaloid (Spartioidine).
- N-oxidation:
 - Dissolve the purified Spartioidine in a minimal amount of methanol.
 - Add a 1.5 molar excess of 30% hydrogen peroxide (H₂O₂).
 - Stir the reaction mixture at room temperature for 24 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Decompose excess H₂O₂ by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.



- Filter the solution and evaporate the solvent to yield **Spartioidine** N-oxide.
- Final Purification by pTLC:
 - Apply the crude Spartioidine N-oxide to pTLC plates.
 - Develop the plates using the chloroform:methanol:ammonia solvent system.
 - Visualize the bands under UV light (254 nm).
 - Scrape the band corresponding to Spartioidine N-oxide and elute from the silica gel with methanol.
 - Evaporate the methanol to obtain the purified **Spartioidine** N-oxide.



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Fig. 1: Workflow for the isolation and purification of **Spartioidine** N-oxide.

Characterization by LC-MS/MS

Objective: To confirm the identity and purity of the isolated **Spartioidine** N-oxide.

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.



- Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Energy: Ramped from 10-40 eV for fragmentation analysis.
- Scan Range: m/z 50-500.

Biological Activity and Potential Signaling Pathways Known Biological Activities

Spartioidine N-oxide, as a pyrrolizidine alkaloid, is primarily associated with hepatotoxicity. The N-oxide form is generally considered less toxic than the parent tertiary amine, but it can be reduced back to the toxic form in the gut and by liver enzymes.

A study has identified senecionine and senecionine N-oxide, compounds structurally related to **spartioidine** N-oxide and also found in Senecio vulgaris, as having antifertility effects in rats.[5] The methanol extract of S. vulgaris was shown to significantly decrease the number of normal fetuses when administered postcoitum.[5] This suggests that **Spartioidine** N-oxide may contribute to similar reproductive toxicity.

Potential Signaling Pathways

The precise signaling pathways affected by **Spartioidine** N-oxide have not been fully elucidated. However, the toxicity of pyrrolizidine alkaloids is known to be mediated by their



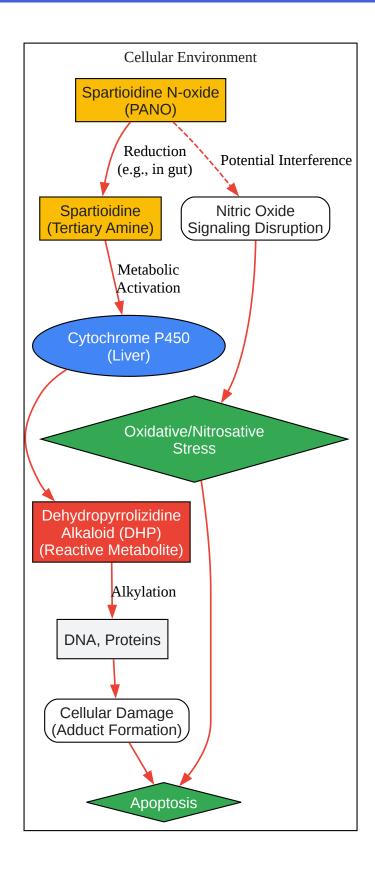




metabolic activation in the liver by cytochrome P450 enzymes to reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Given its N-oxide structure, there is a potential, though speculative, link to nitric oxide (NO) signaling pathways. NO is a critical signaling molecule involved in numerous physiological and pathological processes.[6][7][8] An imbalance in NO homeostasis can lead to oxidative and nitrosative stress, which are implicated in cellular damage and apoptosis. It is plausible that high concentrations of exogenous N-oxides could interfere with these pathways, although this requires further investigation.





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Fig. 2: Potential mechanism of toxicity for **Spartioidine** N-oxide.



Conclusion

Spartioidine N-oxide is a naturally occurring pyrrolizidine alkaloid with significant biological activities. Its identification and characterization rely on a combination of chromatographic and spectroscopic techniques, with LC-MS/MS being particularly powerful for its sensitive and specific detection. While the N-oxide form is less toxic than its tertiary amine counterpart, it serves as a pro-toxin. Further research is needed to fully elucidate its specific mechanisms of action and the signaling pathways it may disrupt. The protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this and related compounds.

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